Product packaging for ethyl (2S)-2-methylpentanoate(Cat. No.:CAS No. 28959-02-6)

ethyl (2S)-2-methylpentanoate

Cat. No.: B153457
CAS No.: 28959-02-6
M. Wt: 144.21 g/mol
InChI Key: HZPKNSYIDSNZKW-ZETCQYMHSA-N
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Description

Contextualization within Chiral Compound Chemistry

Ethyl (2S)-2-methylpentanoate is a chiral compound. Chirality is a fundamental property in chemistry where a molecule and its mirror image are non-superimposable, much like a person's left and right hands. chiralpedia.com These non-superimposable mirror images are known as enantiomers. chiralpedia.com While enantiomers share the same molecular formula and connectivity of atoms, their spatial arrangement differs, leading to potentially distinct interactions with other chiral molecules and environments, including biological systems. chiralpedia.comwaters.com

This compound belongs to the broader class of chiral esters, which are prevalent in nature and are key components in the flavor and fragrance industries. chiralpedia.comwaters.com The specific enantiomer, in this case, the (S)-configuration at the second carbon, dictates its unique properties. For instance, the ethyl ester of 2-methylbutyric acid, a similar chiral ester, is found in nature with a high enantiomeric purity in its (S)-configuration. dokumen.pub The study of such specific enantiomers is crucial for understanding their natural origins and for replicating desired sensory characteristics in commercial products. dokumen.pub

Significance of Stereospecificity in Organic Synthesis and Biological Systems

The "handedness," or stereospecificity, of a chiral molecule like this compound is critically important. In biological systems, particularly in taste and smell, receptors are themselves chiral. This means they often interact differently with each enantiomer of a chiral compound, leading to distinct sensory perceptions. chiralpedia.comwaters.com For example, the two enantiomers of the compound carvone (B1668592) are perceived as spearmint and caraway, respectively. chiralpedia.comleffingwell.com Similarly, the different enantiomers of the ester ethyl 2-hydroxy-4-methylpentanoate (B1259815), found in wine, have different olfactory thresholds and contribute differently to the fruity aroma. researchgate.netresearchgate.net This highlights how controlling the chirality is essential for creating specific and high-quality flavors and fragrances. chiralpedia.com

In organic synthesis, the stereospecificity of this compound makes it a valuable chiral building block. smolecule.com Chiral building blocks are molecules with a defined stereochemistry that are used as starting materials to construct more complex, stereochemically-defined molecules, such as pharmaceuticals. lookchem.comnih.gov The synthesis of many modern drugs results in a single enantiomer, as often only one is therapeutically active while the other may be inactive or even cause adverse effects. waters.com The use of specific chiral precursors like this compound is therefore a key strategy in asymmetric synthesis, allowing chemists to build the desired molecular architecture with high precision.

Current Research Trajectories and Academic Importance

Current research involving this compound and related chiral esters is focused on several key areas. A significant trajectory is the development of highly selective synthetic methods. Researchers are exploring enantioselective synthesis, for example, through the hydrogenation of unsaturated esters using chiral catalysts, such as those based on iridium, to produce specific enantiomers like (S)-2-Methylvaleric Acid Ethyl Ester with high purity. chemicalbook.comlookchem.comchemicalbook.comchemicalbook.com Such methods are crucial for producing enantiopure compounds for the pharmaceutical and flavor industries. waters.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B153457 ethyl (2S)-2-methylpentanoate CAS No. 28959-02-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-6-7(3)8(9)10-5-2/h7H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPKNSYIDSNZKW-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051368
Record name Valeric acid, 2-methyl-, ethyl ester, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28959-02-6
Record name Valeric acid, 2-methyl-, ethyl ester, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Enantiopure Ethyl 2s 2 Methylpentanoate

Stereoselective Synthesis Approaches

Stereoselective synthesis, which favors the formation of a specific stereoisomer, is paramount for obtaining enantiomerically pure compounds. Methodologies are broadly categorized into asymmetric catalysis, which uses chiral catalysts to direct the formation of the desired enantiomer from a prochiral substrate, and biocatalysis, which employs enzymes for stereospecific transformations.

Asymmetric Catalysis

Asymmetric catalysis offers an efficient route to chiral molecules by using substoichiometric amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This field has evolved rapidly, with organocatalysis and transition metal catalysis providing powerful tools for stereocontrol.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful method for asymmetric synthesis, avoiding the use of metals. While direct organocatalytic synthesis of ethyl (2S)-2-methylpentanoate is not extensively documented, analogous reactions that construct the critical α-branched chiral center are well-established.

Strategies often involve the asymmetric α-functionalization of aldehydes or ketones. For instance, the α-alkylation of propanal with a suitable electrophile, mediated by a chiral primary amino acid catalyst, can generate an α-branched aldehyde with a quaternary carbon stereocenter. organic-chemistry.org This aldehyde can then be oxidized to the corresponding carboxylic acid and subsequently esterified to yield the target ester. The reaction proceeds via an enamine intermediate, where the chiral catalyst directs the approach of the electrophile, ensuring high stereocontrol. organic-chemistry.org

Similarly, proline-catalyzed asymmetric α-amination of α-branched aldehydes using azodicarboxylate esters as an electrophilic nitrogen source can produce α-amino aldehydes with high enantioselectivity. thieme-connect.comnih.gov Subsequent removal of the amino group via diazotization and reduction, followed by oxidation and esterification, would provide a pathway to the desired chiral ester.

Table 1: Representative Organocatalytic Asymmetric Reactions for Creating α-Quaternary Centers This table illustrates analogous reactions, not the direct synthesis of this compound.

Reaction TypeCatalystSubstrateReagentTypical Enantiomeric Excess (ee)Reference
α-Allylation of α-Branched AldehydeChiral Primary Amino Acidα-Branched AldehydeAllyl HalideUp to 96% organic-chemistry.org
α-Amination of α-Branched AldehydeL-Prolineα-Branched AldehydeDialkyl AzodicarboxylateHigh nih.gov

Transition metal catalysis is a highly effective and widely used method for asymmetric synthesis. The asymmetric hydrogenation of a prochiral unsaturated precursor is one of the most direct and atom-economical methods to produce chiral esters like this compound.

A notable success in this area is the iridium-catalyzed asymmetric hydrogenation of ethyl (E)-2-methylpent-2-enoate. chemicalbook.com Using a chiral iridium complex, specifically [(D)*Ir(1,4-cyclooctadiene)]​+[tetrakis(3,5-bis(trifluoromethyl)phenyl)borate]​-, the corresponding saturated ester, this compound, was obtained with an excellent enantiomeric excess of 96%. chemicalbook.com Iridium catalysts, particularly those with chiral N,P-ligands, have proven to be highly effective for the hydrogenation of challenging, sterically hindered trisubstituted olefins. nih.govacs.org The catalyst forms a chiral environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially. ajchem-b.com

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation for the Synthesis of this compound

CatalystSubstrateSolventConditionsYieldEnantiomeric Excess (ee)Reference
[(D)*Ir(COD)]+[BArF]-ethyl (E)-2-methylpent-2-enoateDichloromethane (B109758)20°C, 15001.5 Torr H2, 15 hNot Reported96% chemicalbook.com

COD = 1,4-cyclooctadiene; BArF = tetrakis(3,5-bis(trifluoromethyl)phenyl)borate

Other transition metals such as rhodium and ruthenium are also extensively used for asymmetric hydrogenations, although iridium has shown particular promise for unfunctionalized or sterically demanding olefins. ajchem-b.com Nickel-catalyzed methods have also been developed for the convergent synthesis of chiral esters from alkyl halides and olefins. acs.org

Dual catalysis involves the simultaneous use of two distinct catalysts that work in concert to enable a transformation that is not possible with either catalyst alone. This approach can create novel reaction pathways and enhance stereoselectivity. For the synthesis of chiral α-branched esters, a dual catalysis system might combine a transition metal catalyst with an organocatalyst.

For example, a system could merge transition metal-catalyzed allylic alkylation with organocatalytic enamine activation. While a specific application to this compound is not prominent, the principle can be illustrated by the allylic alkylation of 1,3-dicarbonyl compounds with allylic alcohols, which has been achieved using a combination of a palladium catalyst and a chiral phosphoric acid organocatalyst. acs.org Such a strategy could potentially be adapted for the α-alkylation of an ester enolate equivalent to install the chiral methyl-propyl center.

The introduction of a heteroatom at the α-position in a stereocontrolled manner, followed by its conversion to a methyl group, represents another synthetic avenue. Asymmetric electrophilic amination of carbonyl compounds is a well-developed strategy. nih.gov

In a potential route to this compound, a chiral enolate equivalent of ethyl pentanoate could be subjected to electrophilic amination using an azodicarboxylate ester in the presence of a chiral catalyst or auxiliary. acs.org This would yield an α-hydrazino ester, which can be converted to the corresponding α-amino ester. Subsequent deamination and reduction would furnish the final product. Proline and cinchona alkaloids are common catalysts for such transformations, capable of inducing high enantioselectivity. thieme-connect.comnih.gov

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For the preparation of enantiopure esters, lipases are among the most commonly used enzymes.

A primary biocatalytic method is the kinetic resolution of a racemic mixture. In the context of this compound, this can be achieved by the lipase-catalyzed transesterification of racemic ethyl 2-methylpentanoate (B1260403) with an alcohol. The enzyme will selectively acylate the alcohol with one enantiomer of the ester (e.g., the (R)-enantiomer) at a much faster rate, leaving the unreacted (S)-enantiomer, this compound, in high enantiomeric excess. nih.gov Alternatively, the kinetic resolution of racemic 2-methylpentanoic acid via lipase-catalyzed esterification with ethanol (B145695) can be employed. The enzyme would selectively esterify one enantiomer, allowing for the separation of the unreacted chiral acid and the newly formed chiral ester. Candida antarctica lipase (B570770) B (often immobilized as Novozym® 435) is a highly effective and versatile catalyst for such resolutions. nih.govnih.gov

Chemoenzymatic synthesis combines enzymatic steps with traditional chemical reactions. A potential chemoenzymatic route could start with a bio-based material, which is first transformed using enzymes to create a chiral building block, followed by chemical steps to complete the synthesis. mdpi.com

Table 3: Conceptual Lipase-Catalyzed Kinetic Resolution for this compound

MethodEnzymeSubstrateReagentsProductTheoretical Max. YieldReference Principle
Kinetic ResolutionLipase (e.g., Candida antarctica Lipase B)Racemic 2-methylpentanoic acidEthanolThis compound (via separation from unreacted (R)-acid)50% nih.gov
Kinetic ResolutionLipase (e.g., Candida antarctica Lipase B)Racemic ethyl 2-methylpentanoateHigh-boiling alcohol (for transesterification)This compound (unreacted)50% nih.gov
Lipase-Mediated Esterification and Transesterification

Lipases are highly efficient biocatalysts for ester synthesis, with Candida antarctica lipase B (CALB) being one of the most extensively used enzymes due to its broad substrate specificity and high stability. nih.govrsc.org The synthesis of chiral esters such as this compound can be effectively achieved through direct esterification of the corresponding chiral acid, (2S)-2-methylpentanoic acid, with ethanol, or via transesterification. Immobilized forms of CALB, such as Novozym® 435, are particularly favored as they allow for easy separation from the reaction mixture, reusability, and enhanced stability, making the process more cost-effective and sustainable. rsc.orgnih.gov

In a typical process, the esterification is conducted in a solvent-free medium or in a green solvent to minimize waste. nih.gov The reaction conditions are optimized to achieve high conversion rates and enantioselectivity. For instance, in the synthesis of a similar branched-chain ester, 2-ethylhexyl 2-methylhexanoate, optimal results were obtained at 70°C with a 10% molar excess of the alcohol. nih.gov The removal of water, a byproduct of esterification, is crucial to shift the reaction equilibrium towards product formation and achieve high yields.

Table 1: Lipase-Mediated Synthesis of Branched-Chain Esters

Enzyme Substrates Product Key Findings Reference
Novozym® 435 (Immobilized CALB) 2-methylhexanoic acid, 2-ethylhexanol 2-ethylhexyl 2-methylhexanoate High conversion (>95%) achieved in a solvent-free system. Reaction time and temperature are critical parameters. nih.gov
CALB-displaying yeast Caproic acid, ethanol Ethyl hexanoate Whole-cell biocatalyst achieved a 98.0% yield in a non-aqueous medium after 24 hours. nih.gov
Enzyme Engineering and Biocatalyst Development

To further enhance the efficiency and stereospecificity of biocatalysts, enzyme engineering techniques are employed. These strategies involve modifying the enzyme's structure to improve its catalytic activity, stability, or selectivity for a specific substrate. One approach is the surface display of enzymes on microbial cells, such as yeast. nih.gov For example, displaying CALB on the surface of Saccharomyces cerevisiae creates a whole-cell biocatalyst that eliminates the need for costly enzyme purification and immobilization steps. nih.gov

Another strategy involves the chemical modification and immobilization of enzymes on solid supports. For instance, immobilizing transaminases on an amino-epoxy resin with a linker was shown to significantly improve performance in the synthesis of a chiral amine. acs.org Such improvements are attributed to reduced enzyme crowding and fewer mass transfer limitations. acs.org These principles are directly applicable to developing more robust and efficient biocatalysts for the production of enantiopure this compound.

Microbial Transformations in Precursor Synthesis

The synthesis of the chiral precursor, (2S)-2-methylpentanoic acid, can be accomplished using microbial transformation. Baker's yeast (Saccharomyces cerevisiae) is a widely used microorganism for the asymmetric reduction of keto-esters to produce chiral hydroxy esters, which can then be converted to the desired acid. researchgate.net

Research has demonstrated the synthesis of (S)-2-ethyl-2-methylpentanoic acid starting from a C-5 aldehydo ester that was obtained through a baker's yeast transformation. researchgate.net This highlights the utility of whole-cell biocatalysis in establishing the key chiral center early in the synthetic route. Baker's yeast has also been used to metabolize drugs with ketone groups, yielding enantiomerically enriched alcohol metabolites. researchgate.net This capability for stereoselective reduction is fundamental for producing the specific precursors needed for chiral molecules.

Biocatalytic Resolution Techniques

When a racemic mixture of 2-methylpentanoic acid or its ester is used as a starting material, biocatalytic resolution is an effective method to isolate the desired (S)-enantiomer. This technique relies on the ability of an enzyme, typically a lipase, to selectively react with one enantiomer in the racemic mixture, leaving the other unreacted.

For example, a lipase can be used for the enantioselective esterification of racemic 2-methylpentanoic acid. The enzyme will preferentially convert the (S)-acid into its ester, (S)-ethyl 2-methylpentanoate, leaving the (R)-acid largely unreacted. The resulting mixture of the (S)-ester and (R)-acid can then be easily separated. Alternatively, enzymatic hydrolysis of a racemic ester, such as ethyl 2-methylpentanoate, can be performed, where the lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact. Lipase resolution has been successfully applied to obtain enantiomerically pure metabolites from racemic mixtures. researchgate.net Dynamic kinetic resolution (DKR) is an even more advanced technique that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. tue.nl

Green Chemistry Principles in Sustainable Synthesis

The modern synthesis of this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.

Atom Economy Maximization

Developed by Barry Trost, atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. skpharmteco.com The goal is to design synthetic routes that maximize this incorporation, thereby minimizing waste. skpharmteco.comrsc.org

The formula for atom economy is: % Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 skpharmteco.com

For the direct esterification of 2-methylpentanoic acid with ethanol to produce ethyl 2-methylpentanoate, the reaction is: C₆H₁₂O₂ (2-methylpentanoic acid) + C₂H₅OH (ethanol) → C₈H₁₆O₂ (ethyl 2-methylpentanoate) + H₂O (water)

The atom economy for this reaction is high because the only by-product is water. Addition reactions, by their nature, have a 100% atom economy as all reactant atoms are incorporated into the product. rsc.orgscranton.edu While esterification is a condensation reaction, its atom economy is significantly better than substitution or elimination reactions that generate stoichiometric amounts of waste by-products. rsc.org

Table 2: Atom Economy Calculation for Ethyl 2-Methylpentanoate Synthesis

Reactant Formula Molar Mass (g/mol) Product Formula Molar Mass (g/mol)
2-Methylpentanoic Acid C₆H₁₂O₂ 116.16 Ethyl 2-Methylpentanoate C₈H₁₆O₂ 144.21
Ethanol C₂H₅OH 46.07 Water H₂O 18.02
Calculation Result
% Atom Economy (144.21 / (116.16 + 46.07)) x 100 88.89%

Development and Application of Green Solvents

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green solvents are derived from renewable resources, are biodegradable, and have low toxicity. For biocatalytic reactions, solvent choice can also impact enzyme activity and stability.

Many lipase-catalyzed esterifications can be performed in a solvent-free system, where one of the substrates (usually the alcohol) acts as the solvent. nih.gov This approach is highly desirable as it eliminates solvent-related waste and simplifies product purification. When a solvent is necessary, biorenewable options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are preferred over traditional petroleum-based solvents. acs.org In a study on biocatalytic amination, switching from isopropylacetate (B1230618) (IPAc) to water-saturated 2-MeTHF not only aligned the process with a biorenewable solvent but also resulted in higher diastereoselectivity. acs.org The use of such green solvents is a key strategy for the sustainable synthesis of this compound.

Waste Reduction and By-product Minimization Strategies

The synthesis of a specific enantiomer like this compound brings to the forefront the critical need for methodologies that not only ensure high enantiopurity but also align with the principles of green chemistry. Waste reduction and the minimization of by-products are paramount in developing sustainable and economically viable manufacturing processes. Key strategies in this endeavor focus on catalyst selection, reaction conditions, and the use of environmentally benign materials.

A significant area for waste reduction lies in the catalytic hydrogenation steps often employed in the synthesis. The choice of catalyst can dramatically influence the product distribution and, consequently, the generation of waste through unwanted side products. For instance, in the hydrogenation of precursor molecules, different catalysts can lead to various isomers and saturated compounds. The hydrogenation of ethyl-2-methyl-3,4-pentadienoate serves as a clear example. When a Lindlar catalyst (palladium on calcium carbonate) is used, the reaction yields a mixture of ethyl-2-methyl-cis-3-pentenoate and ethyl-2-methyl-4-pentenoate. mdpi.com Conversely, employing a palladium-on-carbon catalyst can result in a mixture that also includes the fully saturated final product, ethyl 2-methylpentanoate. mdpi.com

Controlling reaction parameters such as hydrogen pressure is also crucial. Pressures exceeding optimal levels (e.g., above 20 psig in certain hydrogenations) have been shown to increase the formation of undesired side products, complicating purification processes and generating more waste. mdpi.com The separation of these closely related by-products often requires energy-intensive techniques like fractional distillation, adding to the environmental and economic cost of the synthesis. mdpi.com

To circumvent the generation of racemic mixtures, where the unwanted (R)-enantiomer constitutes 50% of the product and is essentially a high-volume by-product, enantioselective catalysis is a superior strategy. Asymmetric hydrogenation using chiral catalysts can directly produce the desired (S)-enantiomer in high excess. For example, the use of an iridium-based catalyst, specifically [(D)*Ir(1,4-cyclooctadiene)]+[tetrakis(3,5-bis(trifluoromethyl)phenyl)borate]-, has been demonstrated to produce this compound with a high enantiomeric excess (ee) of 96%. orientjchem.org This high degree of selectivity is a cornerstone of waste minimization, as it drastically reduces the formation of the unwanted enantiomer, thereby maximizing atom economy and eliminating the need for subsequent chiral resolution steps.

Broader green chemistry principles are also being applied to minimize the environmental footprint of such syntheses. A major source of waste in the chemical industry is solvent usage. nih.gov The move towards greener solvents, such as 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate, which are derived from renewable resources and have better environmental, health, and safety profiles than traditional solvents like dichloromethane or N,N-dimethylformamide (DMF), is a key strategy. researchgate.net The ideal approach often involves developing processes that can be run in benign solvents or, even better, under solvent-free conditions.

The following table summarizes the impact of different catalytic systems on by-product formation in reactions related to the synthesis of ethyl 2-methylpentanoate.

Catalyst System Substrate Reaction Type Products/By-products Implication for Waste Reduction
Lindlar Catalyst (Pd/CaCO₃)Ethyl-2-methyl-3,4-pentadienoateHydrogenationMixture of ethyl-2-methyl-cis-3-pentenoate and ethyl-2-methyl-4-pentenoate. mdpi.comGenerates isomeric by-products requiring separation, increasing waste.
Palladium on Carbon (Pd/C)Ethyl-2-methyl-3,4-pentadienoateHydrogenationMixture of ethyl-2-methyl-cis-3-pentenoate, ethyl-2-methyl-4-pentenoate, and ethyl 2-methylpentanoate. mdpi.comProduces a more complex mixture, potentially increasing separation waste.
Iridium Complex*(E)-ethyl 2-methylpent-2-enoateAsymmetric HydrogenationThis compound (96% ee). orientjchem.orgHigh enantioselectivity minimizes the unwanted (R)-enantiomer, a major source of waste.

[(D)Ir(1,4-cyclooctadiene)]+[tetrakis(3,5-bis(trifluoromethyl)phenyl)borate]-

By focusing on highly selective catalysts, optimizing reaction conditions to suppress side reactions, and adopting greener solvents, the synthesis of enantiopure this compound can be made significantly more efficient and sustainable, minimizing the generation of chemical waste.

Metabolic Studies and Biotransformation Pathways of Ethyl 2s 2 Methylpentanoate

Enzymatic Hydrolysis and Esterase Activity

The initial and rate-limiting step in the metabolism of ethyl (2S)-2-methylpentanoate is its hydrolysis into the constituent alcohol and carboxylic acid. This reaction is catalyzed by a class of enzymes known as carboxylesterases (or simply esterases), which are abundant in various mammalian tissues, particularly the liver. inchem.org These enzymes exhibit broad substrate specificity, efficiently cleaving a wide range of aliphatic esters. inchem.orgthieme-connect.de

The enzymatic hydrolysis of this compound yields ethanol (B145695) and (2S)-2-methylpentanoic acid. This biotransformation effectively liberates the branched-chain fatty acid, allowing it to enter specific catabolic pathways. The reaction is generally rapid, ensuring that the ester does not accumulate in tissues. inchem.org

Table 1: Enzymatic Hydrolysis of this compound
SubstrateEnzyme ClassProduct 1Product 2
This compoundCarboxylesterase (EC 3.1.1.1)Ethanol(2S)-2-Methylpentanoic Acid

Integration into Biological Metabolic Networks

Following hydrolysis, the resulting (2S)-2-methylpentanoic acid is channeled into the metabolic network for branched-chain aliphatic acids, which ultimately connects with central energy-producing pathways like the tricarboxylic acid (TCA) cycle and fatty acid metabolism.

(2S)-2-Methylpentanoic acid is a methyl-branched fatty acid. foodb.cahmdb.ca Its catabolism proceeds through the β-oxidation pathway, a process adapted to handle the steric hindrance posed by the methyl group at the α-carbon (C-2). This process primarily occurs in peroxisomes, which are equipped with specific enzymes to handle branched-chain fatty acids. frontiersin.org

The peroxisomal branched-chain acyl-CoA oxidase, ACOX2, specifically acts on acyl-CoAs with a methyl group in the 2(S)-position. frontiersin.org The β-oxidation of (2S)-2-methylpentanoyl-CoA involves a sequence of dehydrogenation, hydration, dehydrogenation, and thiolytic cleavage. Due to the α-methyl branch, the oxidation spiral yields different products than straight-chain fatty acid oxidation. The process results in the cleavage of the molecule to produce propionyl-CoA and acetyl-CoA.

Table 2: Proposed Peroxisomal β-Oxidation of (2S)-2-Methylpentanoic Acid
StepIntermediate/ProductKey Enzyme FamilyDescription
1(2S)-2-Methylpentanoyl-CoAAcyl-CoA SynthetaseActivation of the fatty acid with Coenzyme A.
2(2E)-2-Methylpent-2-enoyl-CoAAcyl-CoA Oxidase (e.g., ACOX2)First dehydrogenation, introducing a double bond. frontiersin.org
33-Hydroxy-2-methylpentanoyl-CoAEnoyl-CoA Hydratase (part of MFE2)Hydration of the double bond. nih.gov
43-Keto-2-methylpentanoyl-CoA3-Hydroxyacyl-CoA Dehydrogenase (part of MFE2)Second dehydrogenation to form a keto group. nih.gov
5Propionyl-CoA + Acetyl-CoAβ-KetothiolaseThiolytic cleavage releasing the final products. frontiersin.org

The end-products of the β-oxidation of (2S)-2-methylpentanoic acid, namely acetyl-CoA and propionyl-CoA, are pivotal metabolites that directly integrate into central metabolic pathways. Acetyl-CoA readily enters the tricarboxylic acid (TCA) cycle by condensing with oxaloacetate to form citrate (B86180), a process catalyzed by citrate synthase.

Propionyl-CoA follows a different, yet crucial, anaplerotic route to enter the TCA cycle. frontiersin.org It is first carboxylated in an ATP-dependent reaction by the biotin-containing enzyme propionyl-CoA carboxylase (PCC) to form (S)-methylmalonyl-CoA. nih.govwikipedia.org This product is then converted to (R)-methylmalonyl-CoA by methylmalonyl-CoA racemase. wikipedia.org Finally, methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, catalyzes the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA. researchgate.net Succinyl-CoA is a direct intermediate of the TCA cycle, thus completing the integration of the carbon skeleton of the original branched-chain fatty acid into this central hub of cellular respiration. nih.govresearchgate.net

Table 3: Anaplerotic Entry of Propionyl-CoA into the TCA Cycle
SubstrateEnzymeProductMetabolic Significance
Propionyl-CoAPropionyl-CoA Carboxylase (PCC)(S)-Methylmalonyl-CoACarboxylation step. wikipedia.org
(S)-Methylmalonyl-CoAMethylmalonyl-CoA Racemase(R)-Methylmalonyl-CoAStereochemical conversion. wikipedia.org
(R)-Methylmalonyl-CoAMethylmalonyl-CoA MutaseSuccinyl-CoAIsomerization to a TCA cycle intermediate. researchgate.net
Succinyl-CoA(TCA Cycle Enzymes)(Further TCA intermediates)Participation in cellular energy production. researchgate.net

Molecular Mechanisms of Enzyme-Substrate Interactions

The selective recognition and processing of α-methyl branched substrates like (2S)-2-methylpentanoyl-CoA and its downstream metabolites are governed by specific molecular interactions within enzyme active sites. Studies on ketoreductases, which are involved in the reduction of ketoacyl-CoAs, provide insight into this selectivity.

A mitochondrial ketoreductase from Ascaris suum, AsHadh2, demonstrates a marked preference for α-methyl branched substrates over their linear counterparts. princeton.edu Docking studies have revealed that the basis for this selectivity lies in the architecture of the enzyme's active site. The α-methyl group of the substrate is stabilized within a specific hydrophobic pocket. princeton.edu This pocket is formed by the side chains of four key amino acid residues, which create a favorable non-polar environment that accommodates the methyl group.

Table 4: Key Residues in AsHadh2 for α-Methyl Substrate Recognition
ResiduePositionRole in Substrate Binding
IsoleucineI155Contributes to the formation of a hydrophobic pocket for the α-methyl group. princeton.edu
AlanineA156Contributes to the formation of a hydrophobic pocket for the α-methyl group. princeton.edu
IsoleucineI199Contributes to the formation of a hydrophobic pocket for the α-methyl group. princeton.edu
MethionineM258Contributes to the formation of a hydrophobic pocket for the α-methyl group. princeton.edu

This specific enzyme-substrate interaction, where a hydrophobic pocket selectively binds the α-methyl group, ensures the correct positioning of the substrate for catalysis. This mechanism is crucial for the efficient metabolism of branched-chain fatty acids and highlights the sophisticated molecular recognition strategies employed by metabolic enzymes. princeton.eduacs.org

Advanced Analytical Techniques for Stereochemical Characterization and Enantiomeric Purity Assessment

Chromatographic Enantiomeric Separation and Quantification

Chromatographic techniques are fundamental to determining the enantiomeric purity of ethyl (2S)-2-methylpentanoate. By employing a chiral stationary phase (CSP), the transient formation of diastereomeric complexes with differing stabilities allows for the separation of the (S)- and (R)-enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers. While standard reverse-phase HPLC can be used for the general analysis and purification of ethyl 2-methylpentanoate (B1260403), it cannot resolve enantiomers. sielc.com For stereochemical assessment, a chiral stationary phase is required.

Polysaccharide-based CSPs, such as those found in Daicel Chiralpak and Chiralcel columns, are widely used for this purpose. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral selectors immobilized on the silica (B1680970) support. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is crucial for optimizing resolution. The enantiomeric excess (ee) of a sample can be accurately determined by integrating the peak areas of the two separated enantiomers. While direct HPLC applications for this compound are not extensively detailed in the provided literature, methods for structurally similar compounds demonstrate the technique's applicability. amazonaws.com

Table 1: Representative Chiral HPLC Conditions for Enantiomeric Separation of Chiral Esters

Parameter Condition Source
Column Daicel Chiralpak AS amazonaws.com
Mobile Phase Hexane/Isopropanol (99:1) amazonaws.com
Flow Rate 1.0 mL/min amazonaws.com
Detection UV at 254 nm amazonaws.com
Application Note Effective for determining enantiomeric excess of ethyl ester derivatives. amazonaws.com

Chiral Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

For volatile compounds like this compound, chiral gas chromatography (GC) is the most prevalent and effective method for enantiomeric analysis. gcms.cz This technique utilizes capillary columns coated with a chiral stationary phase, most commonly derivatized cyclodextrins.

These cyclodextrin-based CSPs, such as Chirasil-DEX CB (a permethylated beta-cyclodextrin), create a chiral environment within the column. google.com As the enantiomers travel through the column, they form temporary inclusion complexes with the cyclodextrin (B1172386) cavities. The subtle differences in the stability of these diastereomeric host-guest complexes lead to different retention times, allowing for their separation and quantification. gcms.cznih.gov

Coupling chiral GC with a mass spectrometry (MS) detector provides definitive identification of the enantiomers based on their mass spectra, while the chromatogram provides their relative proportions. nih.gov This method is widely applied in the analysis of food and beverages, such as wine, to determine the enantiomeric distribution of flavor-active esters. nih.govoeno-one.eu For instance, studies on various substituted esters in wine have successfully used γ-cyclodextrin and β-cyclodextrin phases to separate enantiomers and track their concentrations. oeno-one.euresearchgate.net

Table 2: Typical Chiral GC Column and Conditions for Ester Enantiomer Analysis

Parameter Condition Source
Column Type Fused-silica capillary with derivatized cyclodextrin CSP google.comoeno-one.eu
Example CSP CHIRASIL-DEX CB (permethylated β-cyclodextrin) google.com
Carrier Gas Helium or Hydrogen cdnsciencepub.com
Temperature Program Optimized temperature ramp (e.g., 40°C to 210°C) nih.gov
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.gov
Application Note Standard method for determining enantiomeric ratios of volatile chiral compounds in complex matrices. nih.govoeno-one.eu

Multidimensional Gas Chromatography Coupled with High-Resolution Mass Spectrometry (MDGC-HRMS)

Multidimensional gas chromatography (MDGC or GC-GC) offers enhanced resolution for analyzing chiral compounds in highly complex samples like food extracts or essential oils. oup.commdpi.com This technique uses two GC columns in series, typically with different stationary phases. A non-chiral column is often used in the first dimension for a preliminary separation based on boiling point. A specific portion of the effluent from the first column (a "heart-cut") containing the target analyte is then transferred to a second, chiral column for enantiomeric separation. oup.com

Coupling this advanced separation technique with a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) detector, provides highly accurate mass measurements. researchgate.netacs.org This enables unambiguous peak identification and elemental composition determination, which is invaluable for authenticity assessment and trace-level quantification. The use of enantio-MDGC has been proven effective for evaluating the authenticity of closely related compounds like ethyl 2-methylbutanoate by reliably determining its enantiomeric distribution. oup.com

Spectroscopic Methods for Absolute Configuration and Purity Determination

While chromatography separates and quantifies enantiomers, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), can be used to determine the absolute configuration of a chiral center, often through the use of chiral auxiliaries.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²H, ¹⁹F NMR)

Standard ¹H or ¹³C NMR spectroscopy in an achiral solvent cannot distinguish between enantiomers, as they are magnetically equivalent and produce identical spectra. However, NMR becomes a powerful tool for stereochemical analysis when a chiral environment is introduced, making the enantiomers chemically and magnetically non-equivalent (diastereotopic). This is achieved by using chiral solvating agents or, more definitively, by covalently attaching a chiral derivatizing agent. semmelweis.hu

Application of Chiral Derivatizing Agents (e.g., Mosher's Acid)

The Mosher method is a classic and reliable NMR technique for determining the absolute configuration of chiral secondary alcohols and amines. nih.gov It involves reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its corresponding acid chloride (MTPA-Cl). nih.govlibretexts.org

Since this compound is a carboxylic acid ester, the Mosher method would be applied to its chiral precursor, (S)-2-methylpentanoic acid. The acid is converted into two separate samples of diastereomeric esters or amides by reacting it with an enantiomerically pure chiral alcohol or amine. For example, the (S)- and (R)-enantiomers of 2-methylpentanoic acid can be reacted with a chiral amine like (S)-phenylglycine methyl ester to form diastereomeric amides. acs.org

The resulting diastereomers are then analyzed by ¹H NMR. Due to the fixed spatial arrangement of the chiral centers, the protons on one side of the molecule will be shielded by the phenyl ring of the derivatizing agent, while protons on the other side will be deshielded. This effect is opposite in the other diastereomer. By comparing the chemical shifts (δ) of the protons in the two diastereomeric products and calculating the difference (Δδ = δS - δR), the absolute configuration of the original acid can be determined based on established models of the conformational preferences of the Mosher's esters or amides. libretexts.org

Table 3: Conceptual Data for Mosher's Method Applied to 2-Methylpentanoic Acid | Analyte | Derivatizing Agent | Resulting Diastereomer | ¹H NMR Chemical Shift (δ) | Δδ (δS - δR) | | :--- | :--- | :--- | :--- | :--- | | (S)-2-methylpentanoic acid | (R)-Chiral Amine | (S,R)-Amide | δS | \multirow{2}{*}{Calculated for corresponding protons} | | (R)-2-methylpentanoic acid | (R)-Chiral Amine | (R,R)-Amide | δR | | Interpretation: The sign of the Δδ values for protons on either side of the original chiral center is used to assign the absolute configuration based on the Mosher model. | | | | |

Mass Spectrometry (MS) in Chiral Analysis

Mass spectrometry (MS) is a powerful analytical technique that, while inherently "chiral-blind" due to enantiomers possessing the same mass, can be adapted for chiral analysis through the introduction of a chiral environment. For this compound and related chiral esters, MS-based methods are crucial for determining enantiomeric purity, especially in complex matrices like food and beverages.

Typically, chiral analysis by MS is coupled with a chromatographic separation step, such as gas chromatography (GC-MS) or liquid chromatography (LC-MS). For instance, the enantiomers of related compounds like ethyl 2-hydroxy-4-methylpentanoate (B1259815) have been successfully separated and quantified in wines using chiral GC coupled with a mass spectrometer operating in selected ion monitoring (SIM) mode. This approach allows for both the separation of enantiomers and their sensitive detection and quantification based on specific ion fragments.

To achieve chiral discrimination directly within the mass spectrometer, a chiral selector can be introduced. This leads to the formation of diastereomeric complexes between the enantiomers and the selector, which can then be differentiated by tandem MS (MS/MS) techniques like the kinetic method (KM) or by ion mobility MS (IM-MS). While specific applications of these direct MS methods for this compound are not extensively documented in readily available literature, the principles are broadly applicable. For example, the enantiomeric distribution of various substituted ethyl esters in wine has been studied, highlighting the importance of such analytical methods in flavor and authenticity assessment.

A common approach involves coupling High-Performance Liquid Chromatography (HPLC) with MS. For MS-compatible applications, the mobile phase can be adapted, for instance, by replacing phosphoric acid with formic acid. This LC-MS setup is scalable and can be used for preparative separation to isolate impurities.

Table 1: GC-MS Parameters for Chiral Analysis of Related Esters

Parameter Setting
Instrument Agilent 6890N GC coupled to a 5973i MSD
Column Chiraldex Gamma-TA (50 m x 0.25 mm, 0.12 µm film thickness)
Injection Mode Split (15 mL/min split flow)
Injector Temp. 200 °C
MS Mode Electron Impact (EI) at 70 eV
Detection Selected Ion Monitoring (SIM)
Monitored Ions (example) m/z 55, 69, 73, 76, 83, 87, 101, 104

Source: Data derived from analysis of ethyl 2-hydroxy-3-methylbutanoate.

Preparative Scale Chiral Separation Methodologies

The isolation of single enantiomers, such as this compound, on a large scale is critical for various applications where the biological or sensory properties of each enantiomer differ significantly. Preparative scale chiral separation moves beyond analytical quantification to the production of enantiomerically pure compounds.

Simulated Moving Bed (SMB) Chromatography for Industrial Scale Resolution

Simulated Moving Bed (SMB) chromatography is a highly efficient, continuous separation process well-suited for the large-scale resolution of enantiomers. Unlike traditional batch chromatography, SMB simulates the countercurrent movement of the stationary phase relative to the mobile phase, allowing for continuous feed injection and collection of the separated products. This results in significantly higher productivity and lower solvent consumption compared to batch methods.

The SMB process is particularly attractive for chiral separations in the pharmaceutical and fine chemical industries. The technology can be applied to separate a wide range of racemates, achieving high purity (often >98%) and recovery (>90%). An SMB system consists of multiple columns connected in a loop, with inlet (feed, eluent) and outlet (extract, raffinate) ports that are periodically switched to simulate the counter-current movement.

While specific operational data for the SMB separation of this compound is not prominently published, the principles are directly applicable. The process would involve dissolving the racemic ethyl 2-methylpentanoate in

Applications of Ethyl 2s 2 Methylpentanoate As a Chiral Synthon and Research Reagent

Chiral Building Block in Complex Organic Synthesis

The enantiopure nature of ethyl (2S)-2-methylpentanoate makes it an attractive starting material or intermediate for the synthesis of more complex chiral molecules. Its incorporation into a synthetic route allows for the introduction of a specific stereocenter, which is often a critical feature for the biological activity or material properties of the target molecule.

Stereoselective Construction of Advanced Intermediates

The use of chiral building blocks like this compound is a fundamental strategy in stereoselective synthesis. By starting with a molecule of known absolute configuration, chemists can build up complexity without the need for chiral separations or asymmetric reactions at every stereocenter-forming step. For instance, derivatives of chiral esters are employed in aldol (B89426) reactions to create new stereocenters with a high degree of control. While specific examples detailing the direct use of this compound in the stereoselective construction of advanced intermediates are not extensively documented in publicly available literature, the principle can be illustrated by the use of similar chiral esters in complex synthesis. For example, the synthesis of (S)-2-ethyl-2-methylpentanoic acid has been achieved from the formate (B1220265) ester of (S)-ethyl 2-formyl-3-hydroxy-2-methylpropionate, showcasing how a chiral ester can be elaborated into a more complex structure. researchgate.net

Utility in Pharmaceutical Precursor Synthesis

Chiral molecules are of paramount importance in the pharmaceutical industry, as the different enantiomers of a drug can have vastly different pharmacological effects. This compound and its analogs serve as valuable precursors in the synthesis of pharmaceutically active compounds. For example, the related compound (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate is a key intermediate in the synthesis of LCZ696, a dual inhibitor of the angiotensin II and neprilysin receptors used for the treatment of heart failure. lookchem.com This highlights the role of chiral methylpentanoate derivatives in constructing the complex molecular frameworks of modern drugs. The synthesis of such precursors often involves highly stereoselective steps to ensure the final drug product is enantiomerically pure.

Development of Chiral Catalysts and Auxiliaries

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. While there is no direct evidence of this compound itself being used as a chiral auxiliary, the broader class of chiral esters and their derivatives are fundamental to this field. For example, chiral oxazolidinones, often derived from amino acids, are widely used as chiral auxiliaries in asymmetric synthesis. researchgate.net The development of new chiral auxiliaries is an active area of research, and compounds like this compound could potentially serve as a scaffold for the design of novel auxiliaries. The principle involves attaching the chiral fragment to the substrate, performing the desired stereoselective transformation, and then cleaving the auxiliary for reuse.

Development of Novel Functional Materials

The incorporation of chiral units into polymers and other materials can impart unique properties, such as chiroptical behavior, the ability to selectively recognize other chiral molecules, and the capacity to form helical superstructures.

Incorporation into Chiral Polymers and Specialty Materials

The synthesis of chiral polymers often relies on the use of chiral monomers. While the direct polymerization of this compound is not a common application, its derivatives can be functionalized to be suitable for polymerization. For instance, chiral monomers can be designed to possess polymerizable groups, such as vinyl or acrylic moieties. The resulting polymers can exhibit liquid crystalline phases with unique optical properties. For example, chiral liquid crystal polymers have been synthesized from monomers containing a 2-fluoro-3-methylpentyl group, a structure related to this compound. dtic.mil These materials have potential applications in displays, sensors, and chiral chromatography.

Role in Biochemical and Life Science Research

As a chiral molecule, this compound and its analogs can be used as probes to study biological systems, such as enzymes and receptors, which are themselves chiral. The interaction of a small chiral molecule with a biological macromolecule is often highly stereospecific. While specific studies detailing the use of this compound in biochemical research are limited, it is known to be a biochemical reagent that can be used as a biological material or organic compound for life science-related research. medchemexpress.com For example, the enantiomers of the related compound ethyl 2-methylbutanoate have been shown to have different organoleptic properties and can be used to study the perception of fruity aromas in wine. acs.org This demonstrates how the chirality of a simple ester can have a significant impact on its biological perception.

Compound NameApplication/RelevanceReference
This compoundChiral building block smolecule.com
(S)-2-Ethyl-2-methylpentanoic acidSynthesized from a chiral ester precursor researchgate.net
(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoateIntermediate for the pharmaceutical LCZ696 lookchem.com
Chiral OxazolidinonesWidely used chiral auxiliaries researchgate.net
Chiral liquid crystal polymersSynthesized from chiral monomers related to this compound dtic.mil
Ethyl 2-methylbutanoateEnantiomers used to study aroma perception acs.org

Probes for Enzyme Mechanism Studies

The enantiomers of chiral esters like ethyl 2-methylpentanoate (B1260403) serve as excellent probes for elucidating the mechanisms and stereoselectivity of enzymes, particularly hydrolases such as esterases and lipases. The differential rates of hydrolysis of the (S) and (R) enantiomers can provide significant insights into the shape and steric constraints of an enzyme's active site.

Research on the enzymatic hydrolysis of related compounds, such as methyl 2-methylpentanoate, has demonstrated the high degree of stereorecognition exhibited by certain enzymes. For instance, studies on esterases have shown that these enzymes can preferentially hydrolyze one enantiomer over the other. This selectivity is attributed to the specific interactions between the substrate and the amino acid residues within the enzyme's active site. A proposed model for this interaction suggests that the enzyme's active site has defined pockets that accommodate the different substituents around the chiral carbon. The differential fit of the (S) and (R) enantiomers into these pockets leads to a more favorable transition state for the hydrolysis of one enantiomer, resulting in a higher reaction rate.

In a study involving an esterase from E. coli, it was observed that the enzyme exhibited low activity towards methyl 2-methylpentanoate. oup.com However, the principle of enantio-recognition remains a fundamental aspect of its interaction with chiral substrates. The ability of an enzyme to discriminate between the enantiomers of a substrate like ethyl 2-methylpentanoate can be quantified by the enantiomeric ratio (E), which is a measure of the enzyme's efficiency in resolving a racemic mixture.

The general mechanism for the enzymatic hydrolysis of an ester involves the formation of a tetrahedral intermediate. The stereochemistry of the substrate can significantly influence the stability of this intermediate and, consequently, the rate of the reaction. By using a pure enantiomer, such as this compound, researchers can study the kinetics of the reaction without the complication of a competing reaction from the other enantiomer. This allows for a more precise determination of kinetic parameters like the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for a specific stereoisomer.

Models for Stereochemical Influence on Biological Activity

The distinct biological effects of enantiomers are a cornerstone of pharmacology and toxicology. This compound and its (R)-enantiomer serve as useful models for demonstrating how stereochemistry can profoundly influence a molecule's interaction with biological receptors, leading to different physiological responses. A prominent and easily observable example of this is in the field of olfaction.

The perception of odor is mediated by olfactory receptors in the nasal cavity, which are chiral entities. Consequently, enantiomers of a volatile compound can interact differently with these receptors, resulting in distinct smells or different odor intensities. Research has shown that the two enantiomers of ethyl 2-methylpentanoate possess different odor profiles.

A study on the olfactory properties of the enantiomers of 2-methylalkanoic acids and their esters has provided descriptions of their distinct scents. leffingwell.com This difference in odor perception is a direct consequence of the chiral recognition at the receptor level.

The differential sensory perception of the enantiomers of related compounds further illustrates this principle. For instance, in the case of ethyl 2-methylbutanoate, the (S)-enantiomer is described as having fruity notes like green apple and strawberry, while the racemic mixture has a more generic fruity, solvent-like odor. acs.orgnih.gov Similarly, for ethyl 2-hydroxy-4-methylpentanoate (B1259815), the (R) and (S) enantiomers have different olfactory thresholds, and their mixture can lead to synergistic effects in the perception of fruity aromas in wine. researchgate.net These examples underscore how the specific 3D arrangement of atoms in a chiral molecule is a critical determinant of its biological activity.

The use of this compound as a model compound allows for the investigation of these structure-activity relationships. By comparing the biological activity of the pure (S)-enantiomer with that of the (R)-enantiomer or the racemic mixture, researchers can gain valuable insights into the stereochemical requirements for a particular biological interaction.

Table of Interactive Data

Compound Enantiomer Observed Biological Property (Odor Description) Reference
Ethyl 2-methylpentanoate(R)Etheric, phenolic (top note); Dusty (middle to last note) leffingwell.com
Ethyl 2-methylpentanoate(S)Not specified in the provided search results
Ethyl 2-methylbutanoate(S)Fruity, green apple, strawberry acs.orgnih.gov
Ethyl 2-methylbutanoateRacemicUnspecific, caustic, fruity, solvent odor acs.orgnih.gov
Ethyl 2-hydroxy-4-methylpentanoate(R)Olfactory threshold of 126 µg/L in hydroalcoholic solution researchgate.net
Ethyl 2-hydroxy-4-methylpentanoate(S)Olfactory threshold of 55 µg/L in hydroalcoholic solution researchgate.net

Q & A

Q. What synthetic routes are optimal for producing ethyl (2S)-2-methylpentanoate with high yield in academic laboratories?

this compound can be synthesized via esterification of 2-methylpentanoic acid with ethanol using acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions. Evidence from analogous ester syntheses suggests yields >99% are achievable when using stoichiometric alcohol excess (3:1 molar ratio) and molecular sieves to remove water . Purification via fractional distillation (boiling point ~165–170°C) or silica gel chromatography (hexane/ethyl acetate 9:1) ensures >98% purity, validated by GC-MS .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

Key methods include:

  • GC-MS : For identification and purity assessment (retention index: 1245–1260 on DB-5 columns; m/z 130 [M-CH3CH2O]+) .
  • NMR : ¹H NMR (CDCl3) shows characteristic signals at δ 0.95 (d, J = 6.8 Hz, CH(CH3)2), 1.25 (t, J = 7.1 Hz, OCH2CH3), and 4.12 (q, J = 7.1 Hz, OCH2) .
  • Refractometry/Polarimetry : Refractive index (nD²⁰ = 1.404–1.406) and specific rotation ([α]D²⁰ = +8.5° in ethanol) confirm identity and enantiopurity .

Q. How should researchers handle and store this compound to maintain stability?

Store in amber glass vials under inert gas (argon) at 4°C to prevent oxidation. Stability studies in ethanol solutions show <5% degradation over 6 months when protected from light . For long-term storage (>1 year), add 0.1% BHT (butylated hydroxytoluene) as an antioxidant .

Advanced Research Questions

Q. What methodologies resolve discrepancies in quantifying this compound during beer flavor stability studies?

Conflicting data from headspace SPME vs. simultaneous distillation (SD) extraction can arise from matrix effects. Calibrate using matrix-matched standards (e.g., aged beer spiked with 10–200 µg/L this compound) and validate with deuterated internal standards (e.g., ethyl 2-methylpentanoate-d5). SD achieves higher recovery (92–108%) in lipid-rich matrices, while SPME offers better sensitivity (LOD = 0.12 µg/L) . Cross-validate results using 2D-GC-TOF-MS to eliminate co-eluting peaks .

Q. How can enantiomeric purity of this compound be validated when commercial standards are unavailable?

Use a three-step approach:

  • Chiral GC : Compare retention times with synthesized (R)-enantiomer on β-cyclodextrin columns (ΔRt ≥1.2 min) .
  • Mosher’s Analysis : Derivatize with (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride; Δδ >0.1 ppm in ¹H NMR confirms (S)-configuration .
  • Vibrational Circular Dichroism (VCD) : Match experimental spectra with DFT-calculated models (B3LYP/6-31G* basis set) .

Q. What experimental designs optimize the study of this compound’s degradation pathways under varying pH conditions?

Conduct accelerated stability testing:

  • Prepare buffered solutions (pH 2–10) and incubate at 40°C for 14 days.
  • Analyze degradation products via LC-QTOF-MS (ESI+ mode). Major products include 2-methylpentanoic acid (m/z 115 [M-H]⁻) and ethyl esters of hydroxylated derivatives .
  • Kinetic modeling (Arrhenius plots) predicts shelf-life: t₉₀ = 18 months at pH 7 and 25°C .

Q. How do co-solvents influence the chiral resolution of this compound in preparative HPLC?

A 85:15 hexane/isopropanol mobile phase on Chiralpak IA columns achieves baseline resolution (Rs >2.0) with a 1.0 mL/min flow rate. Adding 0.1% trifluoroacetic acid improves peak symmetry (As ≤1.2) by suppressing silanol interactions . For scale-up, use isocratic elution and collect fractions based on polarimetric detection ([α]D²⁰ >+8.0°) .

Methodological Best Practices

  • Stereochemical Analysis : Always cross-validate chiral purity using orthogonal methods (e.g., GC + NMR) to avoid false positives from matrix interference .
  • Quantitative Calibration : Use multi-point internal standard curves (R² ≥0.995) and account for matrix effects via standard addition .
  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) to minimize batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.